[(E)-3-bromoprop-1-enyl] acetate
Overview
Description
[(E)-3-bromoprop-1-enyl] acetate is an organic compound with the molecular formula C5H7BrO2. It is a derivative of acetic acid and is characterized by the presence of a bromine atom and a double bond in its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-bromoprop-1-enyl] acetate typically involves the reaction of 3-bromoprop-1-ene with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-bromoprop-1-ene} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-bromoprop-1-enyl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of 3-hydroxyprop-1-ene.
Addition: Formation of 1,2-dibromopropane or 1-bromo-2-chloropropane.
Hydrolysis: Formation of 3-bromoprop-1-en-1-ol and acetic acid.
Scientific Research Applications
[(E)-3-bromoprop-1-enyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-3-bromoprop-1-enyl] acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the compound play a crucial role in its chemical behavior. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of different products.
Comparison with Similar Compounds
[(E)-3-bromoprop-1-enyl] acetate can be compared with other similar compounds, such as:
3-bromoprop-1-ene: Lacks the acetate group, making it less reactive in certain reactions.
Vinyl acetate: Lacks the bromine atom, resulting in different reactivity and applications.
3-chloroprop-1-enyl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an acetate group, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZBCGMCATWNR-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4957-34-0 | |
Record name | 3-bromoprop-1-en-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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